Lipophilicity Differential: XLogP3 Comparison Against the Unsubstituted Parent and 5-Chloro Regioisomer
The target compound displays a computed XLogP3 of 4.4, which is substantially higher than that of methyl 3-hydroxythiophene-2-carboxylate (XLogP3 not explicitly listed on PubChem; vendor-predicted logP values range from 1.24 to 1.90) and the 5-chloro regioisomer methyl 5-chloro-3-hydroxythiophene-2-carboxylate (XLogP3 = 2.9) [1][2]. This difference exceeds 1.5 log units versus the 5-chloro analog and approximately 2.5–3.2 log units versus the unsubstituted parent, representing a greater than 30-fold increase in predicted partition coefficient.
| Evidence Dimension | Predicted lipophilicity (XLogP3/computed logP) |
|---|---|
| Target Compound Data | XLogP3 = 4.4 |
| Comparator Or Baseline | Methyl 5-chloro-3-hydroxythiophene-2-carboxylate: XLogP3 = 2.9; Methyl 3-hydroxythiophene-2-carboxylate: vendor-predicted logP = 1.24–1.90 |
| Quantified Difference | ΔXLogP3 = +1.5 (vs. 5-Cl analog); ΔlogP ≈ +2.5 to +3.2 (vs. parent) |
| Conditions | Computational prediction: XLogP3 algorithm (PubChem release 2019.06.18); vendor-predicted logP via ChemAxon or ALOGPS |
Why This Matters
A logP differential of >1.5 units directly predicts altered membrane permeability, tissue distribution, and off-target binding profiles, making the target compound a meaningfully different tool compound for hydrophobic pocket targeting compared to simpler analogs.
- [1] PubChem. (2025). Compound Summary: Methyl 5-(benzyloxy)-4-chloro-3-hydroxythiophene-2-carboxylate, CID 97618195, XLogP3-AA = 4.4. View Source
- [2] PubChem. (2025). Compound Summary: Methyl 5-chloro-3-hydroxythiophene-2-carboxylate, CID 953092-76-7, XLogP3-AA = 2.9. View Source
